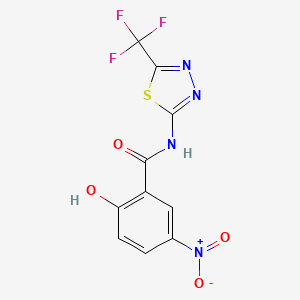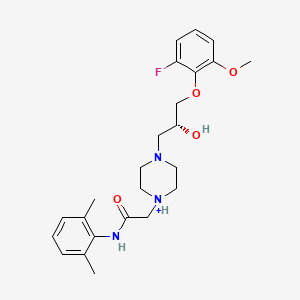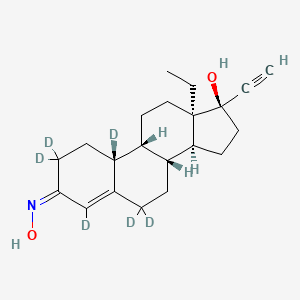![molecular formula C53H55N5O10S B13852746 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 is a derivative of thalidomide, a well-known immunomodulatory drug. This compound has been synthesized to enhance the therapeutic properties of thalidomide while minimizing its adverse effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 involves several steps, starting with the preparation of the thalidomide core structure. The key steps include:
Formation of the Thalidomide Core: This involves the reaction of phthalic anhydride with L-glutamic acid to form the thalidomide core.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyloxy derivatives.
科学的研究の応用
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its immunomodulatory and anti-inflammatory properties, particularly in the treatment of autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 involves its interaction with molecular targets such as cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its immunomodulatory and anti-inflammatory effects. This mechanism is similar to that of thalidomide but with enhanced specificity and reduced side effects .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound with well-known immunomodulatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with improved efficacy in the treatment of multiple myeloma.
Uniqueness
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 stands out due to its unique structure, which combines the beneficial properties of thalidomide with additional functional groups that enhance its therapeutic potential. Its ability to modulate protein degradation pathways with high specificity makes it a valuable compound in scientific research and potential therapeutic applications.
特性
分子式 |
C53H55N5O10S |
|---|---|
分子量 |
954.1 g/mol |
IUPAC名 |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]-N-[[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxymethyl]phenyl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C53H55N5O10S/c1-32-24-33(2)49(34(3)25-32)69(66,67)56(4)30-48(61)57(29-36-14-16-39(17-15-36)38-8-6-5-7-9-38)40-18-20-43(46(59)26-40)50(62)54-28-35-10-12-37(13-11-35)31-68-41-19-21-42-44(27-41)53(65)58(52(42)64)45-22-23-47(60)55-51(45)63/h10-21,24-27,38,45,59H,5-9,22-23,28-31H2,1-4H3,(H,54,62)(H,55,60,63) |
InChIキー |
BLQQBMAGWCFMLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCC5=CC=C(C=C5)COC6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)

![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13852693.png)
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)


![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)

![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)

